
3,11-Dihydroxy myristoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of fatty acids and conjugates, specifically hydroxy fatty acids . This compound is characterized by the presence of hydroxyl groups at the 3rd and 11th positions of the myristoic acid chain, which significantly influences its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-dihydroxy myristoic acid typically involves the hydroxylation of myristoic acid. One common method is the use of microbial enzymes or chemical catalysts to introduce hydroxyl groups at specific positions on the fatty acid chain. For instance, the hydroxylation can be achieved using a combination of sodium hydroxide and hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms that can selectively hydroxylate myristoic acid. These methods are preferred due to their specificity, efficiency, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 3,11-Dihydroxy myristoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions.
Major Products:
Oxidation: Formation of 3,11-dioxo myristoic acid.
Reduction: Formation of 3,11-dihydroxy myristyl alcohol.
Substitution: Formation of this compound esters.
Scientific Research Applications
3,11-Dihydroxy myristoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the production of biodegradable plastics and surfactants
Mechanism of Action
The biological effects of 3,11-dihydroxy myristoic acid are mediated through its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the cGAS-STING pathway, which is involved in the innate immune response to viral infections. By promoting N-myristoylation, it enhances the autophagic degradation of STING, thereby regulating the immune response .
Comparison with Similar Compounds
Myristic Acid: A saturated fatty acid with no hydroxyl groups.
3-Hydroxy Myristoic Acid: Contains a single hydroxyl group at the 3rd position.
11-Hydroxy Myristoic Acid: Contains a single hydroxyl group at the 11th position
Uniqueness: 3,11-Dihydroxy myristoic acid is unique due to the presence of hydroxyl groups at both the 3rd and 11th positions, which confer distinct chemical and biological properties. This dual hydroxylation enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
CAS No. |
36138-54-2 |
|---|---|
Molecular Formula |
C14H28O4 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
3,11-dihydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O4/c1-2-8-12(15)9-6-4-3-5-7-10-13(16)11-14(17)18/h12-13,15-16H,2-11H2,1H3,(H,17,18) |
InChI Key |
AVKYODWULTZQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCCCCC(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


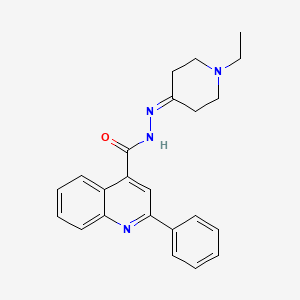
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)
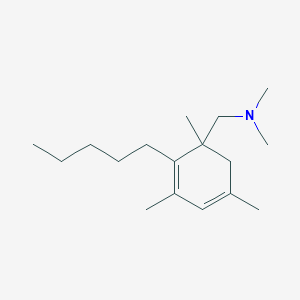
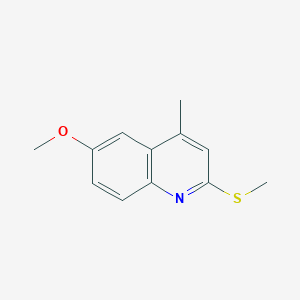
![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
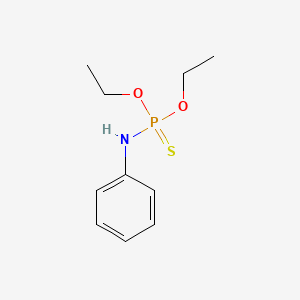
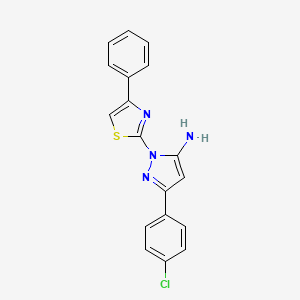
![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)
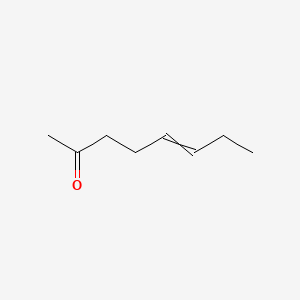

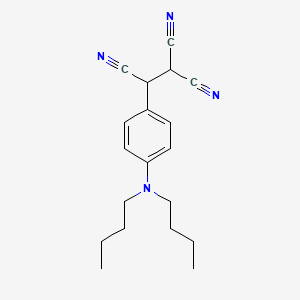
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
